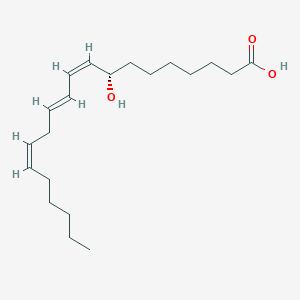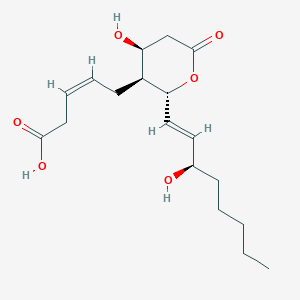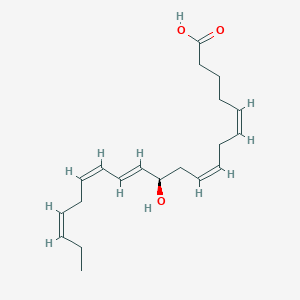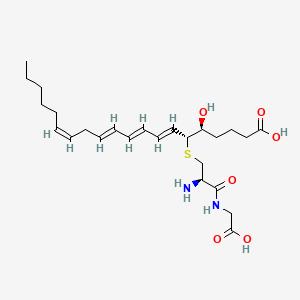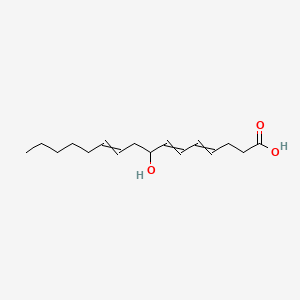
tetranor-12(R)-HETE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is a metabolite of arachidonic acid, a polyunsaturated fatty acid. It is part of the eicosanoid family, which includes various signaling molecules involved in inflammation and other physiological processes. Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is specifically known for its role in the regulation of vascular tone and platelet aggregation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative.
Industrial Production Methods
Industrial production of tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or aldehydes.
Reduction: The hydroxy group can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and amine reagents like ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cardiovascular disorders.
Industry: Utilized in the development of biotechnological processes for the production of eicosanoid derivatives.
Wirkmechanismus
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid exerts its effects by interacting with specific receptors on the surface of target cells. These receptors are part of the G-protein-coupled receptor family, which activates intracellular signaling pathways upon ligand binding. The activation of these pathways leads to various physiological responses, including the regulation of vascular tone and platelet aggregation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with similar biological activities.
15(S)-hydroxy-5,8,11,13-eicosatetraenoic acid: Known for its anti-inflammatory properties.
5(S)-hydroxy-6,8,11,14-eicosatetraenoic acid: Involved in leukotriene biosynthesis.
Uniqueness
Tetranor-12®-hydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific regio- and stereochemistry, which confers distinct biological activities compared to other eicosanoids. Its role in regulating vascular tone and platelet aggregation makes it a valuable compound for studying cardiovascular physiology and developing therapeutic agents.
Eigenschaften
IUPAC Name |
8-hydroxyhexadeca-4,6,10-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVKDIBOBQLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
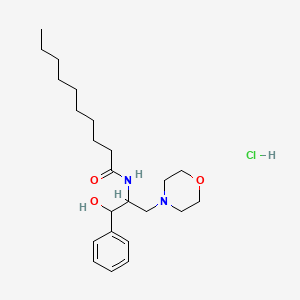
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
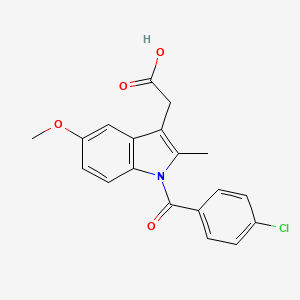
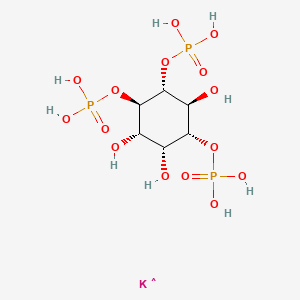
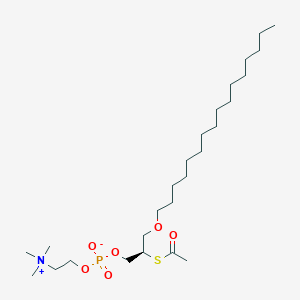
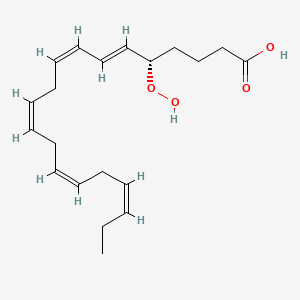
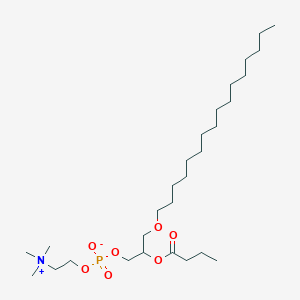
![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
